3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-ethylbenzoyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-11-3-5-12(6-4-11)17(20)15-9-13-7-8-14(19)10-16(13)22-18(15)21/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEDRQDJNYPUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-ethylbenzoyl chloride with 7-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 7-oxo-3-(4-ethylbenzoyl)-2H-chromen-2-one.
Reduction: Formation of 3-(4-ethylbenzyl)-7-hydroxy-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The benzoyl moiety can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on MAO Inhibition
Key Observations :
- Ethyl vs. Halogen Substituents : Ethyl groups (e.g., in the target compound) reduce MAO-A selectivity compared to halogenated derivatives like bromothiophenyl, which show stronger MAO-B inhibition .
- 7-Hydroxy Group : Common in MAO-B-selective compounds (e.g., IC₅₀ = 144 nM for bromothiophenyl analog) .
Physicochemical and Spectral Properties
Table 2: Spectral and Structural Comparisons
Key Observations :
Biological Activity
3-(4-Ethylbenzoyl)-7-hydroxy-2H-chromen-2-one, commonly referred to as a chromone derivative, has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by its chromone backbone, which is a fused benzopyran structure. The synthesis typically involves the acylation of 7-hydroxycoumarin with 4-ethylbenzoyl chloride under basic conditions. The resulting compound exhibits unique properties due to the presence of the ethylbenzoyl group, which enhances its biological activity.
Antimicrobial Activity
Research has demonstrated that chromone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 100 |
| Bacillus subtilis | 20 | 100 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various preclinical models. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to inhibit cell proliferation is attributed to its interaction with key signaling pathways involved in cell cycle regulation.
Case Study: MCF-7 Cell Line
In a study evaluating the effects of this compound on MCF-7 cells, results showed a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis revealed increased apoptosis rates, confirming its potential as an anticancer agent.
The biological activity of this compound is largely attributed to its ability to modulate various cellular pathways:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, affecting cell signaling pathways that regulate growth and survival.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects in myocardial infarction models.
- Gene Expression Modulation : Studies suggest that it can alter the expression levels of genes associated with apoptosis and cell cycle progression.
Research Findings
Recent studies have highlighted the multifaceted nature of this compound's biological activity:
- Cardioprotective Effects : In animal models of myocardial infarction, treatment with this chromone derivative resulted in decreased levels of cardiac biomarkers (CK-MB, LDH), suggesting protective effects on cardiac tissue.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Q & A
Q. Example modifications :
| Derivative Structure | Bioactivity Improvement | Reference |
|---|---|---|
| 3-(4-Isopropylbenzoyl) analog | 2× higher cytotoxicity (MCF-7) | |
| 7-Methoxy substitution | Enhanced metabolic stability |
Advanced: What computational methods predict its interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., fatty acid amide hydrolase). The 4-ethylbenzoyl group often occupies hydrophobic pockets .
- MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the 7-hydroxy group and active-site residues .
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.8 for optimal bioavailability) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Common sources of discrepancy and solutions:
- Assay conditions : Variability in cell culture media (e.g., serum concentration) affects compound solubility. Standardize protocols using guidelines like OECD 423 .
- Structural analogs : Subtle differences (e.g., 4-ethyl vs. 4-chlorophenyl groups) drastically alter activity. Compare IC₅₀ values of analogs under identical conditions .
- Metabolic interference : Use LC-MS to identify metabolites in hepatic microsome assays, ruling out false negatives .
Advanced: What strategies optimize crystallization for X-ray studies?
- Solvent screening : Use vapor diffusion with PEG 4000 in ethanol/water mixtures to grow high-quality crystals .
- Co-crystallization : Add small molecules (e.g., DMSO) to stabilize hydrogen-bonding networks .
- Refinement : SHELXL’s TWIN and HKLF5 commands handle twinning or disordered regions in the crystal lattice .
Advanced: How does substituent electronic effects influence its fluorescence properties?
Q. Data example :
| Substituent | λem (nm) | QY |
|---|---|---|
| 7-Hydroxy | 450 | 0.15 |
| 7-Methoxy | 465 | 0.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
